![molecular formula C13H9Cl2F2NO3S B5751880 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide, also known as DFN-15, is a novel sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and survival. By inhibiting CAIX activity, 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide can effectively inhibit cancer cell growth and induce cell death. 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has also been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit tumor growth, induce cell death, and reduce inflammation. 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties. In addition, 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has been shown to inhibit the activity of CAIX in hypoxic conditions, which is a characteristic feature of many solid tumors.
Advantages and Limitations for Lab Experiments
4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been shown to have high selectivity for this enzyme. 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide is also stable in biological fluids and can be easily administered to cells in culture or animal models. However, 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has not been extensively studied for its pharmacokinetics and toxicity, which may limit its potential therapeutic applications.
Future Directions
4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has several potential future directions for its use. It could be further studied for its potential use in treating various types of cancer and inflammatory diseases. In addition, 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide could be used as a tool compound to study the role of CAIX in various biological processes. Future studies could also focus on improving the pharmacokinetics and bioavailability of 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide to enhance its therapeutic potential. Overall, 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has significant potential for further scientific research and therapeutic applications.
Synthesis Methods
4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 3-chloro-4-(difluoromethoxy)aniline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide. This synthesis method has been optimized to obtain high yields of 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide with high purity.
Scientific Research Applications
4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. 4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has been tested in various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F2NO3S/c14-8-1-4-10(5-2-8)22(19,20)18-9-3-6-12(11(15)7-9)21-13(16)17/h1-7,13,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJTWRYHULORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
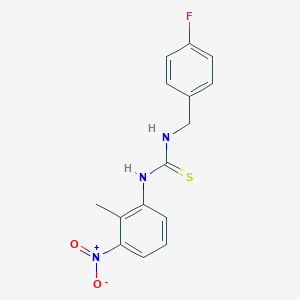
amino]ethanol](/img/structure/B5751820.png)
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
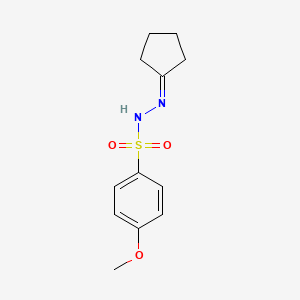
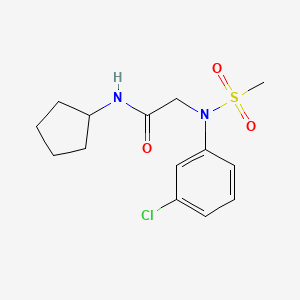
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
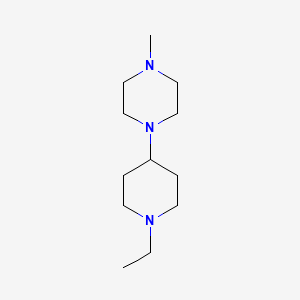
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)
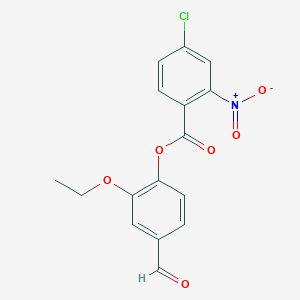

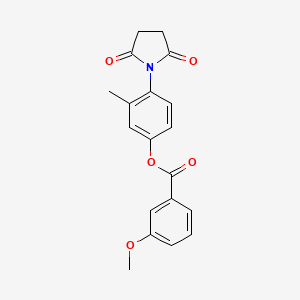
![1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)